2-chloro-1-(4-ethenylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-ethenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSFQWCBVAFAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4-ethenylphenyl)ethan-1-one typically involves the chlorination of 1-(4-ethenylphenyl)ethan-1-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(4-ethenylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Addition: Hydrogen halides (HX) or halogens (X2) in non-polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of amides, ethers, or thioethers.
Addition: Formation of haloalkanes.
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-chloro-1-(4-ethenylphenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(4-ethenylphenyl)ethan-1-one involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The vinyl group can undergo addition reactions, leading to the formation of more complex structures. These interactions are crucial in the compound’s role as an intermediate in organic synthesis.
Comparison with Similar Compounds
Key Findings and Implications
Substituent-Driven Reactivity : Electron-donating groups (e.g., methoxy) enhance electrophilic substitution efficiency, while bulky groups (e.g., fluorene) require stringent conditions .
Biological Relevance : Indole and pyrazole derivatives demonstrate significant antifungal and anticancer activities, highlighting the importance of heterocyclic moieties .
Material Applications : Fluorene-based analogs enable the design of π-conjugated materials, critical for organic electronics .
This comparative analysis underscores the versatility of 2-chloroacetophenone derivatives, where minor structural modifications profoundly impact their synthetic accessibility, physical properties, and functional utility.
Biological Activity
2-Chloro-1-(4-ethenylphenyl)ethan-1-one, a compound with the CAS number 93971-76-7, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a chloro group and a vinyl-substituted phenyl moiety, which are significant for its biological interactions.
Target Interactions
The compound interacts with various biological targets, primarily through its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzyme activity and interference with cellular signaling pathways.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways, including those involved in apoptosis and cell proliferation. Its ability to affect the mitogen-activated protein kinase (MAPK) pathway suggests potential implications in cancer biology.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is likely to exhibit moderate solubility in polar solvents, which may enhance its bioavailability. Studies show that compounds with similar structures often undergo metabolic transformations via cytochrome P450 enzymes, resulting in various metabolites with distinct biological activities.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mode of action appears to be linked to the induction of oxidative stress and apoptosis.
Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound found that it significantly inhibited the growth of breast cancer cells (MCF-7 line). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V binding in treated cells compared to controls.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in infectious diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Clemizole | Imidazole derivative | Antihistaminic |
| Omeprazole | Benzimidazole derivative | Antiulcer agent |
| Etonitazene | Opioid analgesic | Analgesic |
| This compound | Vinyl-substituted ketone | Antimicrobial, anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
